Molecular Weight and Lipophilicity Differentiation: Isopentyl vs. n-Butyl N-Substitution
The isopentyl-substituted target compound (C₂₄H₃₇NO₈, MW 467.55) exhibits a molecular weight increase of +14.02 Da (3.1%) relative to the n-butyl analog 3-(1-butyl-3-propyl-3-pyrrolidinyl)phenol citrate (CAS 37627-57-9, C₂₃H₃₅NO₈, MW 453.53), attributable to the additional methylene branch . This branching is predicted to increase LogP by approximately +0.3 to +0.5 log units based on the incremental contribution of a methyl branch to aliphatic LogP, moving from a reported LogP of 2.63 (n-butyl analog) to an estimated range of 2.9–3.1 for the isopentyl derivative.
| Evidence Dimension | Molecular weight (Da) and estimated LogP |
|---|---|
| Target Compound Data | MW = 467.55 (citrate salt); free base MW = 275.43; estimated LogP ~2.9–3.1 |
| Comparator Or Baseline | 3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate (CAS 37627-57-9): MW = 453.53; LogP = 2.63 (computed) |
| Quantified Difference | ΔMW = +14.02 Da (+3.1%); ΔLogP ≈ +0.3–0.5 log units (estimated) |
| Conditions | Computed molecular weights and LogP values; LogP for comparator from ChemSrc computational estimate |
Why This Matters
The higher molecular weight and increased lipophilicity of the isopentyl analog can directly impact membrane permeability, metabolic stability, and pharmacokinetic profile, making it a non-interchangeable entity for pharmacological studies where these parameters are critical variables.
